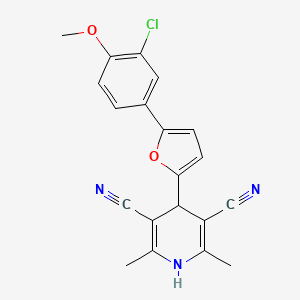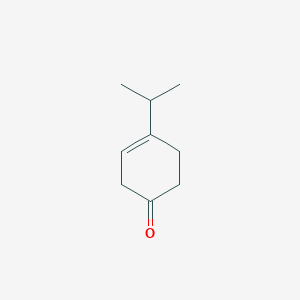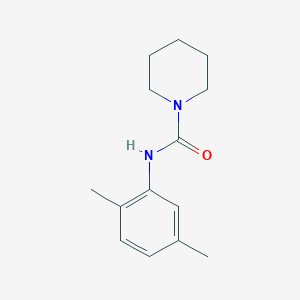![molecular formula C17H14ClN3O7 B11945752 Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate CAS No. 6677-32-3](/img/structure/B11945752.png)
Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE: is a chemical compound with the molecular formula C17H14ClN3O7 and a molecular weight of 407.77 g/mol . This compound is known for its unique structure, which includes a chlorinated nitrophenyl group and a ureido linkage, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 4-chloro-2-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or chloroform at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as in the presence of a .
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution reactions.
科学的研究の応用
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ureido linkage may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.
類似化合物との比較
- DIMETHYL 5-(3-(4-FLUORO-3-NITROPHENYL)UREIDO)ISOPHTHALATE
- DIMETHYL 5-(3-(2-METHYL-5-NITROPHENYL)UREIDO)ISOPHTHALATE
- DIMETHYL 5-(4-CHLORO-3-NITROBENZOYL)AMINO)ISOPHTHALATE
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluorine, methyl) on the phenyl ring can significantly alter the chemical and biological properties of these compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their suitability for different applications.
- Uniqueness: DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE is unique due to its specific combination of a chlorinated nitrophenyl group and a ureido linkage, which imparts distinct chemical and biological properties.
特性
CAS番号 |
6677-32-3 |
|---|---|
分子式 |
C17H14ClN3O7 |
分子量 |
407.8 g/mol |
IUPAC名 |
dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14ClN3O7/c1-27-15(22)9-5-10(16(23)28-2)7-12(6-9)19-17(24)20-13-4-3-11(18)8-14(13)21(25)26/h3-8H,1-2H3,(H2,19,20,24) |
InChIキー |
IPASKAXDRNCUFE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)



![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)


![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)


![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)
![4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid](/img/structure/B11945731.png)
